molecular formula C25H25N5O3 B11472853 6-butyl-8-(2-hydroxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

6-butyl-8-(2-hydroxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B11472853
M. Wt: 443.5 g/mol
InChI Key: BYHDSSABMDKTEV-UHFFFAOYSA-N
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Description

6-BUTYL-8-(2-HYDROXYPHENYL)-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound belonging to the class of imidazo[1,2-g]purines This compound is characterized by its unique structure, which includes a butyl group, a hydroxyphenyl group, and a phenyl group attached to the imidazo[1,2-g]purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BUTYL-8-(2-HYDROXYPHENYL)-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-g]purine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of substituents: The butyl, hydroxyphenyl, and phenyl groups are introduced through various substitution reactions, often involving reagents such as alkyl halides, phenols, and aryl halides.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-BUTYL-8-(2-HYDROXYPHENYL)-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced under appropriate conditions to modify its functional groups.

    Substitution: The butyl and phenyl groups can be substituted with other alkyl or aryl groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides, aryl halides, and phenols are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while substitution reactions can produce a variety of alkylated or arylated imidazo[1,2-g]purine derivatives.

Scientific Research Applications

6-BUTYL-8-(2-HYDROXYPHENYL)-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 6-BUTYL-8-(2-HYDROXYPHENYL)-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    8-(2-Hydroxyphenyl)-1,3-dimethyl-7-phenyl-1H,2H,3H,4H-imidazo[1,2-g]purine-2,4-dione: Lacks the butyl group.

    6-Butyl-1,3-dimethyl-7-phenyl-1H,2H,3H,4H-imidazo[1,2-g]purine-2,4-dione: Lacks the hydroxyphenyl group.

    6-Butyl-8-(2-hydroxyphenyl)-1,3-dimethyl-1H,2H,3H,4H-imidazo[1,2-g]purine-2,4-dione: Lacks the phenyl group.

Uniqueness

The uniqueness of 6-BUTYL-8-(2-HYDROXYPHENYL)-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the butyl, hydroxyphenyl, and phenyl groups allows for unique interactions with molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C25H25N5O3

Molecular Weight

443.5 g/mol

IUPAC Name

8-butyl-6-(2-hydroxyphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C25H25N5O3/c1-4-5-13-18-20(16-11-7-6-8-12-16)29(17-14-9-10-15-19(17)31)24-26-22-21(30(18)24)23(32)28(3)25(33)27(22)2/h6-12,14-15,31H,4-5,13H2,1-3H3

InChI Key

BYHDSSABMDKTEV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)C4=CC=CC=C4O)C5=CC=CC=C5

Origin of Product

United States

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